molecular formula C18H20N6O2 B2607863 1-(2-phenoxyethyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea CAS No. 1797977-43-5

1-(2-phenoxyethyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea

Cat. No.: B2607863
CAS No.: 1797977-43-5
M. Wt: 352.398
InChI Key: LXZHYZQPLGJNNE-UHFFFAOYSA-N
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Description

1-(2-phenoxyethyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-phenoxyethyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-phenoxyethylamine and 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethylamine. These intermediates are then reacted with isocyanates or carbamoyl chlorides under controlled conditions to form the final urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-phenoxyethyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structure and possible biological effects.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-phenoxyethyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, inhibiting or activating specific pathways, or interacting with cellular components to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-phenoxyethyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.

    1-(2-phenoxyethyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)carbamate: Similar structure but with a carbamate group instead of the urea group.

Uniqueness

1-(2-phenoxyethyl)-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(2-phenoxyethyl)-3-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c25-18(23-11-14-26-15-5-2-1-3-6-15)22-10-13-24-12-9-21-17(24)16-19-7-4-8-20-16/h1-9,12H,10-11,13-14H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZHYZQPLGJNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NCCN2C=CN=C2C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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